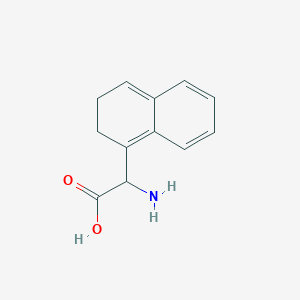
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid is an organic compound that features a naphthalene ring system with an amino group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-naphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.
Amination: The 2,3-dihydro-naphthalene undergoes amination to introduce the amino group. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Acetic Acid Introduction: The amino group is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Reduced derivatives such as dihydro-naphthalenes.
Substitution Products: Substituted naphthalenes with various functional groups.
Aplicaciones Científicas De Investigación
Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Amino-naphthalene-acetic acid: Similar structure but lacks the dihydro component.
Amino-phenyl-acetic acid: Contains a phenyl ring instead of a naphthalene ring.
Amino-benzoic acid: Features a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness: Amino-(2,3-dihydro-naphthalen-1-YL)-acetic acid is unique due to the presence of both the naphthalene ring system and the acetic acid moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-amino-2-(2,3-dihydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H13NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4-6,11H,3,7,13H2,(H,14,15) |
Clave InChI |
AUPXOLMVLUFZLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C2C=CC=CC2=C1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[[3-[3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B14851841.png)

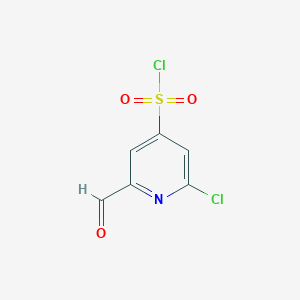
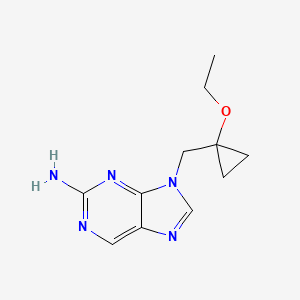
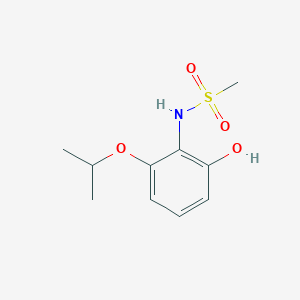

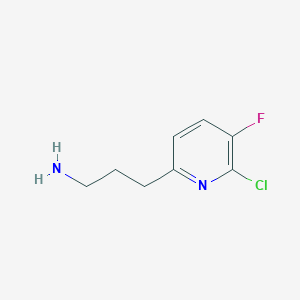



![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)

![6-(([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)methyl)-N2-(o-tolyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14851914.png)
